molecular formula C8H4F6 B1339988 1,4-Bis(trifluoromethyl)benzene-13C6 CAS No. 286013-13-6

1,4-Bis(trifluoromethyl)benzene-13C6

Cat. No.: B1339988
CAS No.: 286013-13-6
M. Wt: 220.06 g/mol
InChI Key: PDCBZHHORLHNCZ-IDEBNGHGSA-N
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Description

1,4-Bis(trifluoromethyl)benzene-13C6 is a stable isotope-labeled compound with the molecular formula

13C6H4(CF3)2^{13}C_6H_4(CF_3)_213C6​H4​(CF3​)2​

. This compound is characterized by the presence of two trifluoromethyl groups attached to a benzene ring, where all six carbon atoms in the benzene ring are replaced with the carbon-13 isotope. The compound is used in various scientific research applications due to its unique properties, including its stability and the presence of the trifluoromethyl groups, which can influence the compound’s reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis(trifluoromethyl)benzene-13C6 typically involves the introduction of trifluoromethyl groups to a benzene ring that has been isotopically labeled with carbon-13. One common method is the direct fluorination of 1,4-dimethylbenzene-13C6 using a fluorinating agent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper(I) iodide (CuI). The reaction is usually carried out under controlled conditions, including low temperatures and an inert atmosphere, to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of high-purity starting materials and advanced purification techniques to ensure the isotopic purity and chemical purity of the final product. Techniques such as distillation, crystallization, and chromatography are commonly employed to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(trifluoromethyl)benzene-13C6 can undergo various chemical reactions, including:

    Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace one of the fluorine atoms.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although the trifluoromethyl groups are generally resistant to oxidation.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions, where the benzene ring is coupled with other aromatic or aliphatic groups.

Common Reagents and Conditions

    Nucleophiles: Such as hydroxide ions (OH-) or amines (NH2-).

    Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Catalysts: Such as palladium (Pd) or copper (Cu) catalysts in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield products where one or more fluorine atoms are replaced by other functional groups, while coupling reactions can result in the formation of more complex aromatic compounds.

Scientific Research Applications

1,4-Bis(trifluoromethyl)benzene-13C6 is used in a variety of scientific research applications, including:

    Chemistry: As a stable isotope-labeled compound, it is used in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

    Biology: It can be used as a tracer in metabolic studies to track the incorporation and transformation of carbon atoms in biological systems.

    Medicine: The compound’s unique properties make it useful in the development of pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings, where the trifluoromethyl groups impart desirable properties such as hydrophobicity and chemical resistance.

Mechanism of Action

The mechanism by which 1,4-Bis(trifluoromethyl)benzene-13C6 exerts its effects depends on the specific application. In NMR spectroscopy, the carbon-13 isotope provides a distinct signal that can be used to elucidate molecular structures. In biological systems, the compound can act as a metabolic tracer, allowing researchers to follow the fate of carbon atoms through various metabolic pathways. The trifluoromethyl groups can also influence the compound’s interactions with enzymes and receptors, potentially affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(trifluoromethyl)benzene: Similar structure but with trifluoromethyl groups in the 1,3-positions.

    1,3,5-Tris(trifluoromethyl)benzene: Contains three trifluoromethyl groups on the benzene ring.

    (Trifluoromethoxy)benzene: Contains a trifluoromethoxy group instead of trifluoromethyl groups.

Uniqueness

1,4-Bis(trifluoromethyl)benzene-13C6 is unique due to the isotopic labeling with carbon-13, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The presence of two trifluoromethyl groups in the 1,4-positions also imparts distinct chemical and physical properties, such as increased hydrophobicity and resistance to oxidation, compared to similar compounds with different substitution patterns or functional groups.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1,4-bis(trifluoromethyl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6/c9-7(10,11)5-1-2-6(4-3-5)8(12,13)14/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDCBZHHORLHNCZ-IDEBNGHGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30583997
Record name 1,4-Bis(trifluoromethyl)(~13~C_6_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

286013-13-6
Record name 1,4-Bis(trifluoromethyl)(~13~C_6_)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30583997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 286013-13-6
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